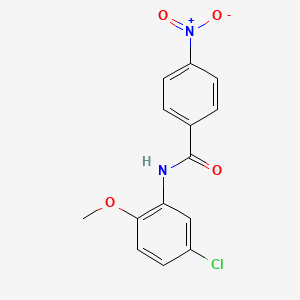
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Descripción general
Descripción
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MOBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOBA is a benzothiazole derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various biological processes. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can induce apoptosis, or programmed cell death, in cancer cells. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. In vivo studies have shown that 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can reduce tumor growth and metastasis in animal models. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high purity and stability. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is also relatively easy to synthesize and can be obtained in large quantities. However, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has some limitations for lab experiments, including its limited solubility in water and some organic solvents. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate also has limited stability in acidic and basic conditions.
Direcciones Futuras
There are several future directions for 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate research, including the development of new synthetic methods to improve yield and purity. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate could also be used as a building block for the synthesis of novel compounds with potential applications in medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have anticancer properties by inhibiting the growth of cancer cells. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have insecticidal properties against pests such as aphids and thrips. In material science, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a building block for the synthesis of novel polymers.
Propiedades
IUPAC Name |
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-11-6-2-3-7-12(11)22-14(19)9-18-15-10(17)5-4-8-13(15)23-16(18)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCYEXGAJBZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-oxo-benzothiazol-3-YL)-acetic acid 2-methoxy-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![1-{4-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844166.png)
![ethyl 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3844171.png)


![1-[(4-chlorobenzyl)sulfonyl]-3-methoxy-2-propanol](/img/structure/B3844204.png)

![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)

